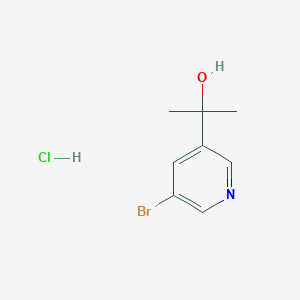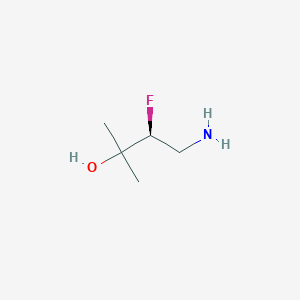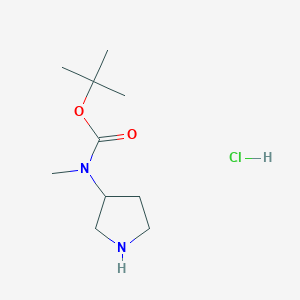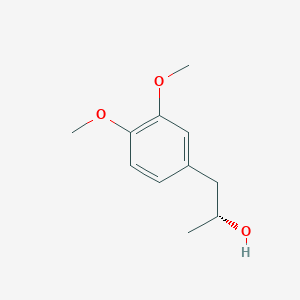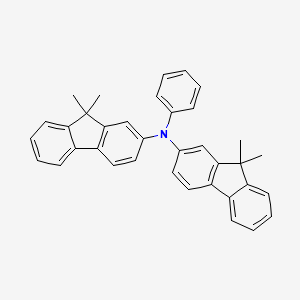
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
Vue d'ensemble
Description
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is a triarylamine compound known for its unique structural properties and applications in organic electronics. This compound is particularly notable for its use as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells .
Mécanisme D'action
Target of Action
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is primarily used as a building block of organic sensitizers . The primary targets of this compound are the organic molecules in dye-sensitized solar cells .
Mode of Action
The compound interacts with its targets by integrating into the structure of the organic sensitizers . This integration enhances the efficiency of the solar cells by improving the absorption of light and the subsequent conversion of light energy into electrical energy .
Biochemical Pathways
It is known that the compound plays a crucial role in the light absorption and energy conversion processes in dye-sensitized solar cells .
Pharmacokinetics
The compound is poorly soluble , which can influence its distribution and availability in the solar cell system.
Result of Action
The incorporation of this compound into organic sensitizers in dye-sensitized solar cells results in enhanced light absorption and energy conversion . This leads to an improvement in the solar-to-electricity conversion efficiency of the solar cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s performance may vary depending on the light intensity and temperature . Furthermore, the compound’s stability can be affected by storage conditions, with a recommended storage temperature of 2-8°C .
Méthodes De Préparation
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline involves several key steps:
Formation of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene: This intermediate can be synthesized from 2-bromo-9-fluorenone via a Grignard reaction, Et3SiH/BF3 reduction, or direct arylation of the corresponding 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride, followed by intramolecular Friedel-Crafts alkylation, leads to the formation of 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene].
Buchwald-Hartwig Coupling: The final triarylamine structure is assembled using a Buchwald-Hartwig coupling reaction.
This synthetic route is scalable and chromatography-free, making it suitable for industrial production with an overall yield of over 25% across five steps .
Analyse Des Réactions Chimiques
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or alkylating agents .
Applications De Recherche Scientifique
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline has several scientific research applications:
Organic Electronics: It is widely used as a hole transport material in OLEDs and organic solar cells due to its excellent charge transport properties.
Photovoltaics: The compound is employed in dye-sensitized solar cells as a building block for organic sensitizers.
Radiological Scintillators: It is used in the development of scintillators for neutron-gamma ray discrimination.
Comparaison Avec Des Composés Similaires
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline is unique compared to other similar compounds due to its specific structural features and high performance in electronic applications. Similar compounds include:
- N,N’-Dimethyl-1,2-ethanediamine
- N,N-Dimethylbenzylamine
- N,N-Dimethylaniline
- Bis(trimethylsilyl)trifluoroacetamide
- 9-Fluorenone
These compounds share some structural similarities but differ in their electronic properties and specific applications.
Propriétés
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N/c1-35(2)31-16-10-8-14-27(31)29-20-18-25(22-33(29)35)37(24-12-6-5-7-13-24)26-19-21-30-28-15-9-11-17-32(28)36(3,4)34(30)23-26/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQPISJVFUHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


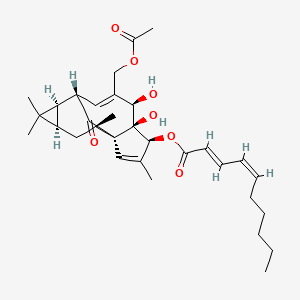
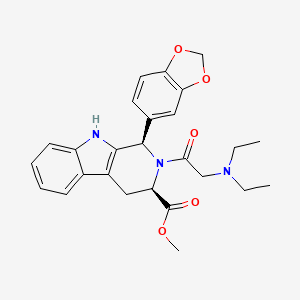
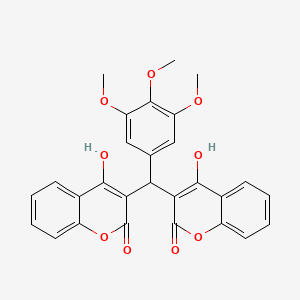
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)
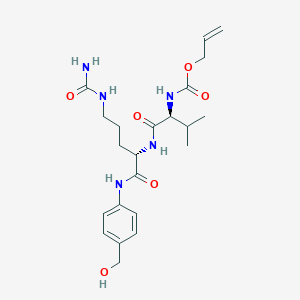
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)
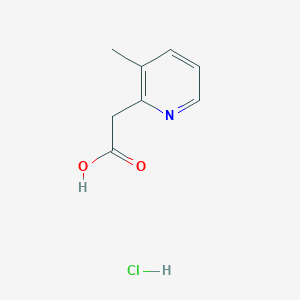
![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)
